1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea
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Overview
Description
1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group, a phenyl group substituted with a pyridazinyl moiety, and an ethoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl moiety can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester, followed by cyclization and functionalization to introduce the ethoxy group.
Coupling with Benzyl and Phenyl Groups: The pyridazinyl intermediate is then coupled with benzyl and phenyl groups through a series of reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinyl moiety and exhibit similar pharmacological activities.
Benzimidazole Derivatives: These compounds have a benzimidazole core and are known for their antimicrobial and anticancer properties.
Imidazole Derivatives: Imidazole-containing compounds are widely studied for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-26-19-12-11-18(23-24-19)16-9-6-10-17(13-16)22-20(25)21-14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXBZYSSNZJAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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